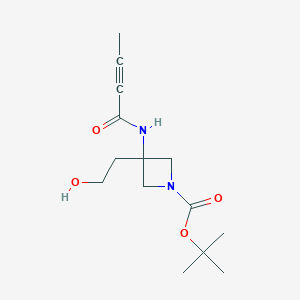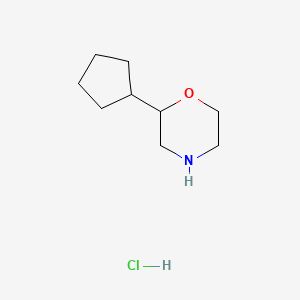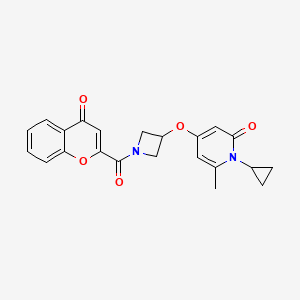
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is not yet fully understood. However, studies have suggested that the compound works by inhibiting specific enzymes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate has been shown to have several biochemical and physiological effects. Studies have reported that the compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, the compound has been found to have a positive effect on the immune system, improving the body's ability to fight off diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is its potential as a therapeutic agent. However, the compound has several limitations when used in lab experiments. For instance, the compound is highly unstable and requires special handling and storage conditions. Additionally, the compound is relatively expensive, which can limit its use in some research studies.
Orientations Futures
There are several future directions for the study of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate. One area of research is in the development of new drugs based on the compound's structure. Additionally, studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Other future directions include investigating the compound's potential as a diagnostic tool and exploring its use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound that has significant potential in various fields, including drug development and disease treatment. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to explore its use in various fields.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocrotonate and 2-hydroxyethylazetidine-1-carboxylate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then converted to the final product through a series of chemical reactions.
Applications De Recherche Scientifique
Tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate has been extensively studied for its potential applications in various fields. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
tert-butyl 3-(but-2-ynoylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-6-11(18)15-14(7-8-17)9-16(10-14)12(19)20-13(2,3)4/h17H,7-10H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFMPVMHBONFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(but-2-ynamido)-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)
![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)
![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)




![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)